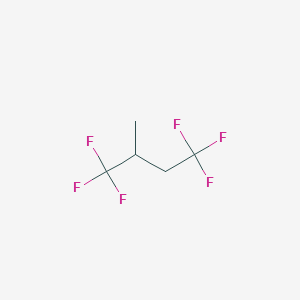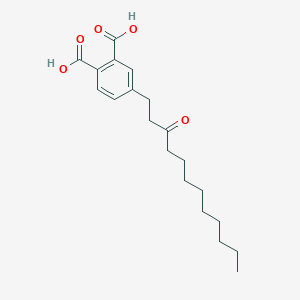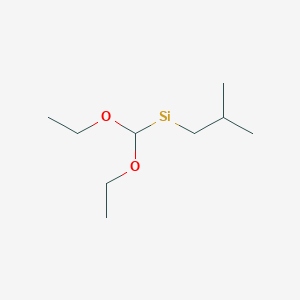
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides It is characterized by the presence of a fluoro group, a nitrophenyl group, and a phenyl group attached to a benzene ring with a carbothioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a fluoroaromatic compound with a nitrophenylamine derivative, followed by the introduction of the carbothioamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and calcium chloride in ethanol.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in its overall structure and functional groups.
3-Fluoro-N-[(4-nitrophenyl)methyl]aniline: This compound has a similar core structure but differs in the substitution pattern and functional groups.
Uniqueness
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
185057-78-7 |
|---|---|
Formule moléculaire |
C19H13FN2O2S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-fluoro-N-(4-nitrophenyl)-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C19H13FN2O2S/c20-15-6-4-5-14(13-15)19(25)21(16-7-2-1-3-8-16)17-9-11-18(12-10-17)22(23)24/h1-13H |
Clé InChI |
BBCYFVACPKRIRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=S)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
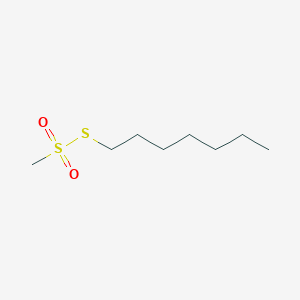

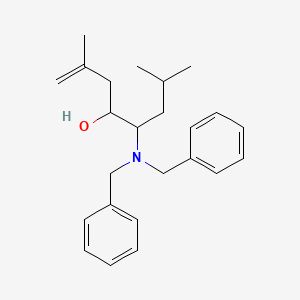
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)

